

# Technical Guide: Molecular Characterization of 3,4-Dichlorophenethyl Acetate

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## Compound of Interest

Compound Name: 3,4-Dichlorophenethyl acetate

Cat. No.: B7991287

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## Executive Summary

**3,4-Dichlorophenethyl acetate** (CAS: 85263-17-8) is the acetate ester derivative of 3,4-dichlorophenethyl alcohol.<sup>[1][2][3][4]</sup> While phenethyl acetate itself is a ubiquitous fragrance compound (rose/honey), the 3,4-dichloro substitution fundamentally alters its electronic and steric profile, making it a critical scaffold in medicinal chemistry—specifically in the development of psychotropic agents targeting the TAAR1 receptor.

This guide provides the definitive physicochemical data, synthesis protocols, and structural validation methods required for high-purity applications.

## Chemical Identity & Physicochemical Properties<sup>[1][2][5]</sup>

### Core Identity Matrix

Parameter	Specification
Chemical Name	3,4-Dichlorophenethyl acetate
IUPAC Name	2-(3,4-Dichlorophenyl)ethyl acetate
CAS Registry Number	85263-17-8
Molecular Formula	C <sub>10</sub> H <sub>10</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	233.09 g/mol
SMILES	<chem>CC(=O)OCCc1ccc(Cl)c(Cl)c1</chem>
InChI Key	(Predicted) ZOUPGSMNSQLUNW-UHFFFAOYSA-N (Analogous base)

## Calculated Physicochemical Data

- Exact Mass: 232.0058 (for <sup>35</sup>Cl isotope)
- Isotope Pattern: Distinctive Cl<sub>2</sub> pattern (9:6:1 ratio at M, M+2, M+4).
- Predicted LogP: ~3.4 (Lipophilic, suitable for CNS penetration).
- Boiling Point: ~290–300°C (at 760 mmHg) / ~140°C (at 1 mmHg).
- Density: ~1.25 g/cm<sup>3</sup>.

## Synthesis & Production Logic

### Retrosynthetic Analysis

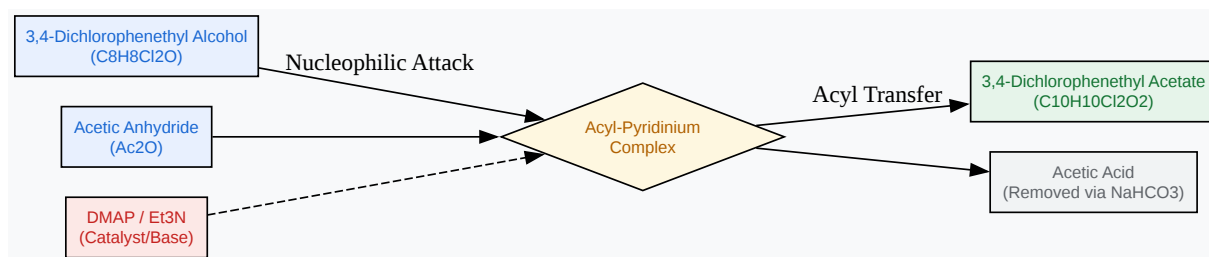
The most robust route to **3,4-Dichlorophenethyl acetate** is the nucleophilic acyl substitution of 3,4-dichlorophenethyl alcohol. Direct acetylation is preferred over transesterification for yield maximization and purification simplicity.

## Optimized Bench Protocol

Objective: Synthesis of 10g of **3,4-Dichlorophenethyl acetate**.

- Reagent Prep: Dissolve 3,4-Dichlorophenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM).
- Activation: Add Triethylamine (TEA) (1.5 eq) and a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.05 eq). Note: DMAP acts as a hyper-nucleophilic acyl transfer catalyst.
- Acylation: Dropwise addition of Acetic Anhydride (1.2 eq) at 0°C under N<sub>2</sub> atmosphere.
- Workup: Quench with saturated NaHCO<sub>3</sub> to neutralize acetic acid byproduct. Wash organic layer with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (Hexanes:EtOAc 9:1) or high-vacuum distillation.

## Reaction Pathway Diagram



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Figure 1: DMAP-catalyzed acetylation pathway via acyl-pyridinium intermediate.

## Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized compound, researchers must look for specific spectral fingerprints. The presence of the dichloro-substituted ring creates a unique splitting pattern in NMR and a distinct isotope cluster in MS.

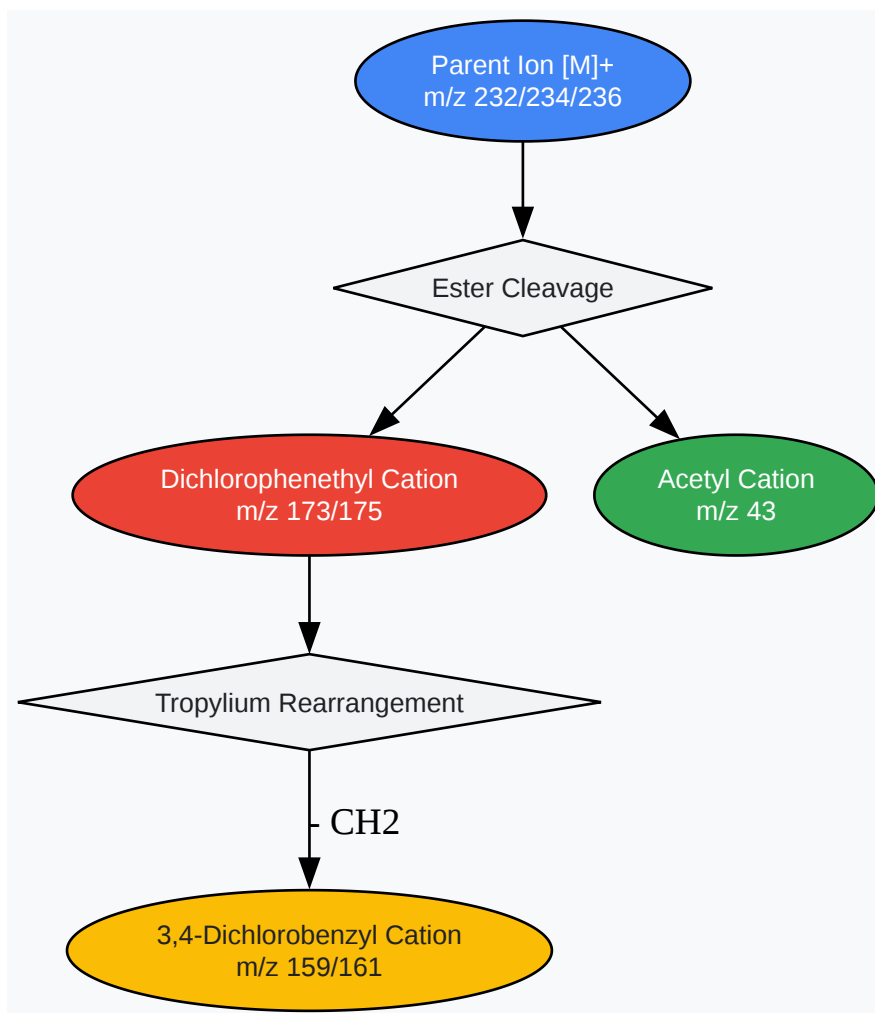
## Mass Spectrometry (GC-MS / EI)

- Molecular Ion ( $[M]^+$ ): Peaks at  $m/z$  232, 234, 236.
  - Why: The two Chlorine atoms create a characteristic "triplet" pattern with relative intensities of roughly 100:65:10.
- Base Peak: Likely  $m/z$  159/161 (3,4-Dichlorobenzyl cation).
  - Mechanism:[\[3\]](#)[\[5\]](#) McLafferty rearrangement or simple cleavage of the acetate group leads to the stable tropylium-like ion.
- Fragment: $m/z$  43 (Acetyl cation  $[CH_3CO]^+$ ).

## $^1H$ -NMR Spectroscopy ( $CDCl_3$ , 400 MHz)

Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Structural Insight
7.35	Doublet (d)	1H	Ar-H (C5)	Ortho to Cl, shielded by meta-Cl.
7.30	Doublet (d)	1H	Ar-H (C2)	Meta to alkyl chain.
7.05	dd	1H	Ar-H (C6)	Para to Cl, coupling to C2/C5.
4.25	Triplet (t)	2H	-CH <sub>2</sub> -O-	Deshielded by ester oxygen.
2.90	Triplet (t)	2H	Ar-CH <sub>2</sub> -	Benzylic protons.
2.05	Singlet (s)	3H	-CO-CH <sub>3</sub>	Acetate methyl group.

## Structural Fragmentation Logic



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Figure 2: Mass Spectrometry fragmentation logic for structural confirmation.

## Applications & Safety Profile

### Research Applications

- **TAAR1 Agonist Development:** 3,4-Dichlorophenethyl alcohol derivatives are potent scaffolds for Trace Amine Associated Receptor 1 (TAAR1) ligands, used in studying schizophrenia and depression.[6] The acetate often serves as a lipophilic prodrug or a protected intermediate.
- **Metabolic Probes:** Used to study esterase activity in liver microsomes during drug metabolism (DMPK) studies.

### Safety & Handling (GHS Standards)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H411: Toxic to aquatic life with long-lasting effects (due to chlorination).
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

## References

- BLD Pharm. (n.d.).<sup>[1][2][3]</sup> **3,4-Dichlorophenethyl acetate** Product Sheet. Retrieved from
- AiFChem. (n.d.). Compound Summary: 85263-17-8.<sup>[1][2][3][4]</sup> Retrieved from
- PubChem. (2025). 3,4-Dichlorophenethyl alcohol (Precursor Data). National Library of Medicine. Retrieved from
- Google Patents. (2011). Substituted benzamide derivatives (WO2011076678A1). Retrieved from

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## Sources

- 1. [85263-21-4|3,5-Dichlorophenethyl acetate|BLDpharm \[bldpharm.com\]](#)
- 2. [1443309-40-7|3,4-Dichlorophenethyl ethyl oxalate|BLD Pharm \[bldpharm.com\]](#)
- 3. [1443353-98-7|4-Chloro-2-methylphenethyl ethyl oxalate|BLD Pharm \[bldpharm.com\]](#)
- 4. [85263-17-8 | 3,4-Dichlorophenethyl acetate - AiFChem \[aifchem.com\]](#)
- 5. [patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)

- [6. WO2011076678A1 - Substituted benzamide derivatives - Google Patents](#) [patents.google.com]
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